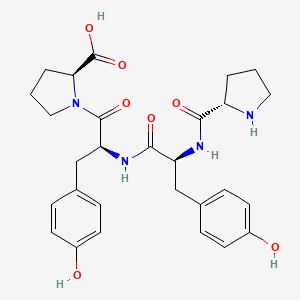

L-Proline, L-prolyl-L-tyrosyl-L-tyrosyl-

Description

Contextual Significance of Proline and Tyrosine Residues in Peptide Chemistry

The properties of a peptide are dictated by its amino acid sequence. Proline and tyrosine are particularly noteworthy for the distinct attributes they contribute to peptide structure and function.

L-Proline: Proline is unique among the 20 proteinogenic amino acids because its side chain is a cyclic structure that loops back to connect with its own backbone amide nitrogen. nih.govyoutube.com This feature has several profound consequences:

Conformational Rigidity: The cyclic nature of proline restricts the rotation around the N-Cα bond (the phi, or φ, angle) to a narrow range, typically around -65°. nih.govwikipedia.org This reduces the conformational flexibility of the peptide backbone, often introducing kinks or turns. nih.gov

Structural Disruption: Due to its rigidity and the absence of a hydrogen atom on the amide nitrogen for hydrogen bonding, proline often acts as a structural disruptor within regular secondary structures like alpha-helices and beta-sheets. youtube.comwikipedia.org It is frequently found at the beginning of alpha-helices and in the turns of beta-sheets. wikipedia.org

Cis-Trans Isomerization: Unlike most peptide bonds, which strongly prefer a trans configuration, the X-Pro peptide bond (where X is any amino acid) can adopt both trans and cis isomers with a much smaller energy difference. wikipedia.org This isomerization can be a slow process that plays a critical role in the rate of protein folding. wikipedia.org

L-Tyrosine: Tyrosine is an aromatic amino acid characterized by a phenol (B47542) side chain. This structure allows it to participate in a variety of non-covalent interactions and chemical reactions.

Aromatic and Hydrophobic Interactions: The bulky, aromatic ring can engage in π-π stacking interactions with other aromatic residues, which is a significant force in protein folding and molecular recognition. researchgate.net

Hydrogen Bonding: The hydroxyl (-OH) group on the phenol ring can act as both a hydrogen bond donor and acceptor, contributing to the stability of protein structures and their interactions with other molecules.

Chemical Reactivity: The phenol group makes tyrosine a precursor for important neurotransmitters and hormones. It is also a key residue in enzyme active sites, where it can participate in proton-coupled electron-transfer reactions. researchgate.net Tyrosine-rich peptides are studied for their self-assembly properties and potential in material synthesis. researchgate.netnih.gov

The combination of proline's rigid, turn-inducing nature with tyrosine's interactive aromatic side chains creates peptide motifs that are crucial for specific protein-protein interactions and biological recognition events. nih.gov

Overview of Peptide Classes and Their Academic Relevance

Peptides are short chains of amino acids linked by peptide bonds. They are broadly classified based on their length, structure, and origin, with each class having distinct roles in academic research. limitlesslifenootropics.comwikipedia.org Chains with fewer than 20 amino acids are generally called oligopeptides, while longer chains are polypeptides. wikipedia.org

| Classification Criteria | Types | Description | Academic Relevance |

| Length | Dipeptides (2), Tripeptides (3), etc. | Named based on the precise number of amino acid residues. limitlesslifenootropics.com | Used in metabolic studies, nutritional science, and as building blocks in synthetic peptide chemistry. |

| Structure | Linear, Cyclic | Linear peptides have distinct start (N-terminus) and end (C-terminus) points. Cyclic peptides form a closed loop, which can enhance stability and binding affinity. limitlesslifenootropics.com | Cyclic peptides are often researched for therapeutic potential due to their increased resistance to enzymatic degradation. Linear peptides are crucial signaling molecules. |

| Origin | Endogenous, Exogenous | Endogenous peptides are produced naturally within an organism (e.g., hormones). Exogenous peptides originate from external sources, such as diet or laboratory synthesis. limitlesslifenootropics.com | Research on endogenous peptides is fundamental to physiology and medicine. Exogenous peptides are tools for studying biological systems and for drug development. |

| Function | Hormones, Neuropeptides, Antimicrobial Peptides, etc. | Classified by their biological role, such as signaling (insulin), neurotransmission (endorphins), or defense (defensins). wikipedia.orgajpbp.com | These classes are central to fields like endocrinology, neuroscience, immunology, and pharmacology. |

The academic relevance of peptides is vast, as they are key players in nearly all biological processes. They serve as hormones, neurotransmitters, growth factors, and immune system components, making them essential subjects of study in biochemistry, molecular biology, and medicine. limitlesslifenootropics.comajpbp.com

Research Landscape of Peptides with L-Proline and L-Tyrosine Motifs

While specific academic literature on the isolated tripeptide L-prolyl-L-tyrosyl-L-tyrosine is limited, extensive research exists on peptides containing the Pro-Tyr motif. This research provides insight into the potential roles and applications of such sequences. Proline-rich regions in proteins are known to be recognition sites for various protein domains, and these interactions are often stabilized by adjacent aromatic residues like tyrosine. nih.gov

Studies on shorter, related peptides have demonstrated the functional significance of combining proline and tyrosine. For instance, the dipeptide L-prolyl-L-tyrosine has been investigated in the context of bioprocess engineering. In another area of research, a cyclic dipeptide of proline and tyrosine has been identified as a bioactive compound.

The table below summarizes key research findings on peptides that feature the L-Proline and L-Tyrosine motif.

| Peptide | Research Context | Key Findings | Citation |

| L-prolyl-L-tyrosine (PY) | Cell Culture Media Optimization | When used as a supplement for Chinese hamster ovary (CHO) cell cultures, PY significantly increased L-tyrosine uptake and catabolism, leading to a four-fold increase in ATP formation compared to controls. | nih.gov |

| Cyclo(L-Pro-L-Tyr) | Enzyme Inhibition & Microbiology | This cyclic dipeptide, produced by skin microbiota (Corynebacterium tuberculostearicum), was identified as an inhibitor of mushroom tyrosinase. Docking simulations suggest it binds to the enzyme's active site. | researchgate.net |

| Proline-Rich Motifs (PRMs) | Molecular Recognition | PRMs often adopt a polyproline type II (PPII) helix structure. This extended conformation is an excellent recognition motif for protein domains (e.g., SH3, WW, MYND domains), and the interaction interface often involves aromatic residues like tyrosine from the binding partner. | nih.govnih.gov |

This body of research indicates that the sequence of proline followed by tyrosine creates a motif with significant biological and biochemical properties. Studies on L-prolyl-L-tyrosine in cell culture highlight its role in cellular metabolism and energy production. nih.gov The discovery of tyrosinase inhibition by cyclo(L-Pro-L-Tyr) points to its potential in enzymatic regulation. researchgate.net Furthermore, the well-established role of proline-rich motifs in mediating protein-protein interactions, often involving tyrosine, underscores the importance of this combination in cell signaling and structural biology. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

821772-11-6 |

|---|---|

Molecular Formula |

C28H34N4O7 |

Molecular Weight |

538.6 g/mol |

IUPAC Name |

(2S)-1-[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C28H34N4O7/c33-19-9-5-17(6-10-19)15-22(30-25(35)21-3-1-13-29-21)26(36)31-23(16-18-7-11-20(34)12-8-18)27(37)32-14-2-4-24(32)28(38)39/h5-12,21-24,29,33-34H,1-4,13-16H2,(H,30,35)(H,31,36)(H,38,39)/t21-,22-,23-,24-/m0/s1 |

InChI Key |

NVCNSADOLZRVLG-ZJZGAYNASA-N |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)O |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)O |

Origin of Product |

United States |

Chemical Synthesis Methodologies for L Prolyl L Tyrosyl L Tyrosyl Peptides

Solid-Phase Peptide Synthesis (SPPS) Strategies

SPPS is the most common method for synthesizing peptides for research purposes. youtube.com The process involves anchoring the C-terminal amino acid to a solid support and adding subsequent amino acids in a cyclical process of deprotection, coupling, and washing. masterorganicchemistry.comyoutube.com The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most widely used orthogonal protection scheme in modern SPPS. acs.orgiris-biotech.de

The choice of solid support is critical for a successful synthesis. For the synthesis of a peptide with a C-terminal tyrosine, such as Pro-Tyr-Tyr, a resin with a linker susceptible to acid cleavage is typically employed.

Wang Resin: This is a standard choice for peptides with a C-terminal carboxylic acid. The first amino acid, Fmoc-L-Tyr(tBu)-OH, is attached to the resin's hydroxymethylphenyl group via an ester linkage. This bond is stable throughout the synthesis but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final step. peptide.com

2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-sensitive, allowing for the cleavage of the peptide under very mild acidic conditions. This is particularly advantageous for producing protected peptide fragments. For the Pro-Tyr-Tyr sequence, using a resin with a bulky trityl group, like 2-CTC, can also help prevent a common side reaction known as diketopiperazine formation. bachem.com This cyclization can occur after the deprotection of the second amino acid in the chain (in this case, Tyrosine), leading to the cleavage of the dipeptide from the resin. The steric hindrance provided by the chlorotrityl group minimizes this premature cleavage. bachem.com

Functionalization involves attaching the first protected amino acid, Fmoc-L-Tyr(tBu)-OH, to the selected resin. This is typically achieved using a coupling agent and a base to activate the carboxylic acid of the amino acid for esterification with the resin's functional group.

Protecting groups are essential to prevent unwanted side reactions during peptide synthesis. nih.gov An orthogonal protection strategy allows for the selective removal of one type of protecting group while others remain intact. iris-biotech.de In the context of synthesizing Pro-Tyr-Tyr using the Fmoc/tBu strategy, this is paramount.

α-Amino Group Protection: The N-terminus of each incoming amino acid is protected with the base-labile Fmoc (9-Fluorenylmethyloxycarbonyl) group. This group is stable under the acidic and coupling conditions but is removed at the start of each cycle with a mild base, typically a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). masterorganicchemistry.comiris-biotech.decreative-peptides.com

Tyrosine Side-Chain Protection: The phenolic hydroxyl group of tyrosine is reactive and must be protected to prevent side reactions like acylation. In the Fmoc/tBu strategy, the acid-labile tert-butyl (tBu) ether is the preferred protecting group. peptide.comcreative-peptides.com It is stable to the basic conditions used for Fmoc removal but is cleaved simultaneously with the peptide from the resin using a strong acid like TFA. iris-biotech.de

Proline Side-Chain Protection: Proline is a unique amino acid with a secondary amine integrated into its pyrrolidine (B122466) ring. It does not have a side chain that requires protection. However, its rigid structure can influence the peptide's conformation and reactivity during synthesis. nih.gov

The orthogonality of the base-labile Fmoc group and the acid-labile tBu and resin-linker groups is the cornerstone of this synthetic strategy, allowing for controlled, stepwise elongation of the peptide chain. iris-biotech.de

Table 1: Key Protecting Groups in Fmoc/tBu Synthesis of Pro-Tyr-Tyr

| Functional Group | Amino Acid | Protecting Group | Abbreviation | Cleavage Condition | Reference(s) |

|---|---|---|---|---|---|

| α-Amino | All | 9-Fluorenylmethyloxycarbonyl | Fmoc | 20% Piperidine in DMF (Base) | creative-peptides.com, iris-biotech.de |

| Hydroxyl | Tyrosine | tert-Butyl | tBu | Trifluoroacetic Acid (TFA) (Acid) | peptide.com, iris-biotech.de |

The formation of the amide bond between the free amine of the growing peptide chain and the carboxyl group of the incoming amino acid is facilitated by a coupling reagent. creative-peptides.com The choice of reagent is critical for ensuring high efficiency and minimizing side reactions, particularly for potentially "difficult couplings." The Tyr-Tyr and Pro-Tyr linkages can present challenges due to steric hindrance from the bulky tyrosine side chains and the less nucleophilic secondary amine of proline.

Several classes of coupling reagents are available:

Carbodiimides: Reagents like DCC (N,N'-Dicyclohexylcarbodiimide) and DIC (N,N'-Diisopropylcarbodiimide) were among the first used but can lead to racemization. Their use often requires an additive like HOBt (Hydroxybenzotriazole) to suppress side reactions. jpt.compeptide.com

Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) offer high coupling efficiency with a low risk of racemization. jpt.comsigmaaldrich.com

Uronium/Aminium Salts: This class is highly popular for its efficiency and speed, making it suitable for complex sequences. jpt.com Common examples include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) , TBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate) , and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) . jpt.comsigmaaldrich.comnih.gov HATU is often considered one of the most efficient reagents, especially for hindered couplings, due to the anchimeric assistance provided by its pyridine (B92270) nitrogen. sigmaaldrich.com

Table 2: Comparison of Common Coupling Reagents for SPPS

| Reagent Class | Example(s) | Advantages | Disadvantages | Reference(s) |

|---|---|---|---|---|

| Carbodiimides | DCC, DIC | Cost-effective, effective for simple couplings. | Can cause racemization; byproduct removal can be difficult (DCC). | jpt.com, peptide.com |

| Phosphonium Salts | PyBOP, PyAOP | High efficiency, low racemization. | More expensive; can be sensitive to handling conditions. | jpt.com, sigmaaldrich.com |

| Uronium/Aminium Salts | HBTU, HATU, HCTU | Excellent efficiency, fast reaction times, low side-product formation. | Guanidinylation side reaction possible with excess reagent; higher cost. | jpt.com, sigmaaldrich.com, peptide.com |

Reaction optimization may involve using a higher excess of the protected amino acid and coupling reagent, extending the reaction time, or slightly elevating the temperature to drive the coupling to completion for difficult sequences.

Once the peptide chain is fully assembled, it is cleaved from the solid support, and the acid-labile side-chain protecting groups are removed simultaneously. iris-biotech.de This is typically accomplished by treating the peptide-resin with a "cleavage cocktail" containing a strong acid, most commonly Trifluoroacetic Acid (TFA) . thermofisher.com

The composition of the cleavage cocktail is critical, especially for peptides containing sensitive residues like tyrosine. peptide.com During cleavage, the tBu protecting groups are released as reactive tert-butyl cations. These cations can re-attach to electron-rich side chains, particularly the indole (B1671886) ring of tryptophan (not present here) and the phenolic ring of tyrosine, leading to undesired byproducts. iris-biotech.de To prevent this, scavengers are added to the TFA to "scavenge" or trap these reactive cationic species. wpmucdn.com

For a peptide with two tyrosine residues like Pro-Tyr-Tyr, an effective cleavage cocktail is essential.

Table 3: Common TFA-Based Cleavage Cocktails for Tyrosine-Containing Peptides

| Reagent Name/Composition | Components | Primary Use/Comments | Reference(s) |

|---|---|---|---|

| Standard (Reagent B) | TFA / Water / Triisopropylsilane (TIS) (e.g., 95:2.5:2.5 or 88:5:2) | General purpose. TIS is an excellent scavenger for trityl and t-butyl cations. Water helps scavenge t-butyl groups. wpmucdn.com | wpmucdn.com, iris-biotech.de |

| Reagent K | TFA / Phenol (B47542) / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (e.g., 82.5:5:5:5:2.5) | A robust cocktail for peptides with multiple sensitive residues, including Tyr, Met, Cys, and Trp. Phenol is a particularly effective scavenger for protecting tyrosine. iris-biotech.depeptide.com | peptide.com, peptide.com, iris-biotech.de |

Note: Compositions can vary. The reaction is typically run for 2-4 hours at room temperature.

After the cleavage reaction, the crude peptide is precipitated from the TFA solution by adding cold diethyl ether or methyl tert-butyl ether, collected by filtration or centrifugation, and then dried. peptide.com

The crude peptide obtained after cleavage contains the desired product along with various impurities, such as truncated sequences or sequences with remaining protecting groups. altabioscience.com Therefore, purification is a mandatory final step.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary and most powerful method for purifying synthetic peptides. scispace.comspringernature.comnih.gov The separation is based on the hydrophobicity of the molecules. nih.gov

Stationary Phase: A non-polar C18 (octadecyl) silica-based column is most commonly used. altabioscience.com

Mobile Phase: A gradient of an aqueous solvent (Solvent A: typically 0.1% TFA in water) and an organic solvent (Solvent B: typically 0.1% TFA in acetonitrile) is used. The peptide is loaded onto the column in a high concentration of Solvent A and eluted by gradually increasing the concentration of the more hydrophobic Solvent B. altabioscience.comscispace.com

Solid-Phase Extraction (SPE): RP-SPE can be used as a preliminary purification or desalting step. nih.gov It operates on the same principles as RP-HPLC but is a lower-resolution technique used for sample cleanup rather than high-purity isolation. nih.gov

After purification, the collected fractions containing the pure peptide are combined, and the solvent is removed by lyophilization (freeze-drying) to yield the final peptide, usually as a TFA salt. altabioscience.com

Table 4: Common HPLC Modes for Peptide Analysis and Purification

| HPLC Mode | Separation Principle | Typical Application for Peptides | Reference(s) |

|---|---|---|---|

| Reversed-Phase (RP-HPLC) | Hydrophobicity | The most widely used method for both analysis and preparative purification of synthetic peptides. | scispace.com, nih.gov |

| Ion-Exchange (IEX-HPLC) | Net Charge | Separating peptides with different overall charges. | scispace.com, nih.gov |

| Size-Exclusion (SEC-HPLC) | Molecular Size (Hydrodynamic Volume) | Analyzing peptide aggregation or separating peptides of significantly different lengths. | scispace.com, nih.gov |

| Hydrophilic Interaction (HILIC) | Hydrophilicity | An alternative to RP-HPLC, often providing complementary selectivity. | scispace.com, nih.gov |

Solution-Phase Peptide Synthesis (LPPS) Approaches

Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, is the classical method for peptide construction. masterorganicchemistry.com In this approach, protected amino acids or peptide fragments are coupled sequentially in a suitable organic solvent. After each coupling or deprotection step, the product must be isolated and purified, often by extraction, precipitation, or chromatography, before proceeding to the next step. nih.gov

For a short peptide like Pro-Tyr-Tyr, a fragment condensation approach could be used. For example, a protected dipeptide, such as Fmoc-L-Prolyl-L-Tyrosine, could be synthesized and purified. This dipeptide would then be coupled to a protected L-Tyrosine ester.

Key features and challenges of LPPS include:

Coupling and Deprotection: Similar coupling reagents and protecting group strategies as in SPPS are used. For instance, TBTU has been used for coupling reactions in solution-phase synthesis. nih.gov An improved method for synthesizing tripeptides in solution utilized methanesulfonic acid for deprotection to avoid issues associated with TFA. nih.gov

Scalability: LPPS is often more amenable to large-scale synthesis (grams to kilograms) than SPPS.

Modern Approaches: Innovations like "Group-Assisted Purification" (GAP) chemistry aim to simplify LPPS by avoiding traditional chromatography. In this method, a purification-assisting group is attached to the peptide, allowing impurities to be washed away with simple solvent washes. nih.gov Additionally, the use of reagents like cyclic propylphosphonic anhydride (B1165640) (T3P®) has been shown to enable fast and efficient peptide bond formation in solution with minimal racemization. mdpi.com

While SPPS is dominant for routine laboratory synthesis, LPPS remains a valuable technique, particularly for the large-scale production of shorter peptides.

Segment Condensation Methodologies

Segment condensation is a convergent strategy for peptide synthesis where smaller, protected peptide fragments are synthesized independently and then joined together to form the final, larger peptide chain. nih.gov This approach is particularly advantageous for preparing large peptides or those with repeating sequences, as it allows for the purification of intermediate fragments, which can simplify the final purification process. nih.gov

For the synthesis of L-Prolyl-L-Tyrosyl-L-Tyrosyl-, a segment condensation approach would typically involve the synthesis of two key fragments: a protected L-Proline and a protected L-Tyrosyl-L-Tyrosine dipeptide.

Typical Synthesis Scheme:

Dipeptide (Tyr-Tyr) Synthesis: The C-terminal tyrosine is protected at its carboxylic acid group, often as a methyl or benzyl (B1604629) ester. The N-terminus of this tyrosine is then coupled with an N-protected L-tyrosine (e.g., Boc-Tyr or Fmoc-Tyr). The phenolic hydroxyl groups of the tyrosine residues are also typically protected (e.g., with a benzyl or t-butyl group) to prevent side reactions.

Proline Fragment Preparation: L-Proline is prepared with a protected N-terminus (e.g., Fmoc-Pro or Boc-Pro) and an activated carboxyl group.

Condensation: The protected dipeptide (Tyr-Tyr) has its N-terminal protecting group removed. It is then coupled with the activated L-Proline fragment. This crucial step requires a coupling reagent to facilitate the formation of the peptide bond between the proline and the N-terminal tyrosine of the dipeptide.

Deprotection: In the final step, all protecting groups are removed from the fully assembled tripeptide, typically using strong acids like trifluoroacetic acid (TFA), to yield the final L-Prolyl-L-Tyrosyl-L-Tyrosyl- product. nih.gov

This method, while powerful, requires careful selection of orthogonal protecting groups—groups that can be removed under different conditions without affecting others—to ensure the correct fragments are joined.

Fragment Coupling Strategies

Fragment coupling is closely related to segment condensation but is often discussed in the context of Solid-Phase Peptide Synthesis (SPPS). In SPPS, the peptide chain is assembled step-by-step while anchored to an insoluble polymer resin. nih.govnih.gov This simplifies the purification process, as excess reagents and by-products can be washed away after each step. youtube.com While SPPS is typically a linear process, fragment coupling can be employed on the solid support, where a pre-synthesized fragment is coupled to the resin-bound peptide chain. nih.gov

For L-Prolyl-L-Tyrosyl-L-Tyrosyl-, a linear SPPS approach using the Fmoc/t-Bu strategy is common: nih.gov

Resin Loading: The C-terminal L-Tyrosine, with its N-terminus Fmoc-protected and its side chain t-Bu-protected, is attached to a suitable resin (e.g., 2-chlorotrityl chloride resin). nih.gov

Deprotection: The Fmoc protecting group is removed from the resin-bound tyrosine using a solution of piperidine in a solvent like dimethylformamide (DMF). nih.gov

Coupling: The next amino acid, Fmoc-L-Tyrosine(t-Bu)-OH, is pre-activated with a coupling agent and then added to the resin to form the peptide bond. youtube.com

Iteration: The deprotection and coupling steps are repeated with Fmoc-L-Proline-OH to complete the tripeptide sequence.

Cleavage and Global Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed using a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA). youtube.com

The synthesis of sequences containing multiple hydrophobic residues like tyrosine can sometimes be challenging ("difficult sequences") due to on-resin aggregation, which hinders reaction efficiency. researchgate.net

Interactive Table: Common Coupling Reagents in Peptide Synthesis

| Coupling Reagent | Full Name | Activator Type | Common Use Case |

|---|---|---|---|

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium/Aminium | Standard, efficient couplings. nih.gov |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium/Aminium | Highly efficient, used for difficult couplings and sterically hindered amino acids. youtube.com |

| DCC | N,N'-Dicyclohexylcarbodiimide | Carbodiimide | Classical reagent, can cause racemization and form insoluble by-products. |

| DIC | N,N'-Diisopropylcarbodiimide | Carbodiimide | Similar to DCC but by-product is soluble, simplifying purification. |

Chemo-Enzymatic Synthesis and Hybrid Approaches

Chemo-enzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical synthesis. beilstein-journals.org Enzymes can offer significant advantages, including high stereoselectivity and regioselectivity under mild reaction conditions (neutral pH, room temperature), which minimizes the need for protecting groups. beilstein-journals.orgfrontiersin.org

For the synthesis of L-Prolyl-L-Tyrosyl-L-Tyrosyl-, enzymes like proteases or peptidases can be used in reverse. Under specific non-aqueous conditions or with esterified substrates, the thermodynamic equilibrium of the reaction can be shifted from peptide hydrolysis to peptide bond synthesis. sci-hub.se For example, a protease could be used to couple L-Proline methyl ester to a L-Tyrosyl-L-Tyrosine fragment.

Hybrid Approach Example:

Chemical Synthesis of Dipeptide: The L-Tyrosyl-L-Tyrosine dipeptide could be synthesized using standard chemical methods (SPPS or solution-phase).

Enzymatic Coupling: A specific protease, stable in organic solvents, could then be used to catalyze the formation of the peptide bond between an L-Proline ester and the N-terminus of the dipeptide. This step leverages the enzyme's stereospecificity to ensure an L-L linkage without racemization.

Chemical Deprotection: Final deprotection of any remaining protecting groups would be carried out chemically.

The use of enzymes like Tyrosine Phenol-Lyase could also be envisioned for synthesizing modified or labeled L-tyrosine precursors before their incorporation into the peptide chain. nih.gov

Interactive Table: Comparison of Synthesis Approaches

| Feature | Chemical Synthesis (SPPS) | Chemo-Enzymatic Synthesis |

|---|---|---|

| Stereoselectivity | Dependent on purity of starting amino acids. Risk of racemization with some reagents. | Very high, dictated by enzyme specificity. |

| Reaction Conditions | Often harsh (strong acids/bases for deprotection). | Mild (neutral pH, aqueous or organic co-solvents, room temperature). sci-hub.se |

| Protecting Groups | Extensive use of side-chain and terminal protecting groups is required. nih.gov | Minimal or no protecting groups needed, simplifying the synthesis. beilstein-journals.org |

| Scalability | Well-established and automatable, but can be expensive. researchgate.netyoutube.com | Can be limited by enzyme cost, stability, and reaction volume. |

| By-products | Generates significant chemical waste from reagents and solvents. | Greener approach with fewer toxic by-products. |

Stereoselective Synthesis of Peptide Isomers

The biological function of a peptide is critically dependent on its three-dimensional structure, which is dictated by the stereochemistry of its constituent amino acids. nih.gov While the L-isomer is the naturally occurring form, the synthesis of peptides containing D-amino acids can lead to isomers with unique properties, such as increased resistance to proteolytic degradation. nih.govresearchgate.net

The stereoselective synthesis of isomers of Pro-Tyr-Tyr is achieved by incorporating the desired stereoisomer of each amino acid during the synthesis. The robust control offered by modern peptide synthesis, particularly SPPS, ensures that the stereochemistry of the starting materials is maintained in the final product.

Examples of Pro-Tyr-Tyr Isomers:

LLL-Isomer (Native): L-Pro-L-Tyr-L-Tyr, synthesized using only L-amino acids.

DDD-Isomer: D-Pro-D-Tyr-D-Tyr, synthesized using only D-amino acids. This isomer would have a reversed 3D arrangement of side chains compared to the native peptide.

Diastereomers: Peptides with a mix of L- and D-amino acids, such as L-Pro-D-Tyr-L-Tyr or D-Pro-L-Tyr-L-Tyr.

Retro-Inverso Isomers: These isomers involve reversing the sequence direction and the chirality of all amino acids (e.g., D-Tyr-D-Tyr-D-Pro-NH2). This creates a peptide with side-chain topology similar to the native peptide but with reversed amide bonds, making it highly resistant to proteases. nih.govresearchgate.net

The synthesis of these isomers follows the same chemical principles outlined in the fragment coupling and SPPS sections, with the only difference being the specific stereoisomer of the protected amino acid used in each coupling step. A peptide composed of D-amino acids has been shown to be a sensitive trapping agent and resistant to proteases. nih.gov

Scalability Considerations in Laboratory Synthesis

Scaling up the synthesis of a peptide from the milligram to the gram or kilogram scale introduces a new set of challenges that must be considered. researchgate.net

Choice of Synthesis Method: While SPPS is highly efficient and easily automated for small-scale synthesis, classical solution-phase synthesis (CSPS) is often more cost-effective for large-scale production due to the high cost of resins and the large volumes of solvents and reagents required for SPPS. researchgate.net However, CSPS is more labor-intensive, requiring the isolation and purification of each intermediate.

Reagent and Solvent Costs: The cost of protected amino acids, coupling reagents, and high-purity solvents becomes a major factor at a larger scale. Optimizing the number of equivalents of each reagent used is critical for economic viability.

Purification: Purification by reverse-phase high-performance liquid chromatography (RP-HPLC), the standard method for peptides, becomes a significant bottleneck at a large scale. The process is expensive and limited in capacity. For the hydrophobic Pro-Tyr-Tyr peptide, solubility issues in aqueous solvents can further complicate purification.

Aggregation: As mentioned, the Pro-Tyr-Tyr sequence, with two adjacent tyrosine residues, has a potential for aggregation, especially at the high concentrations used in large-scale synthesis. This can lead to incomplete reactions and lower yields. researchgate.net

Advanced Structural and Conformational Analysis of L Prolyl L Tyrosyl L Tyrosyl Peptides

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for characterizing the structural and conformational properties of peptides in various states. Each technique provides a unique window into the molecular architecture of L-prolyl-L-tyrosyl-L-tyrosyl.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of peptides in solution. For L-prolyl-L-tyrosyl-L-tyrosyl, NMR studies can provide detailed insights into several key conformational features.

A critical aspect of proline-containing peptides is the cis-trans isomerization of the X-Pro peptide bond, in this case, the Tyr-Pro bond. Due to the high energy barrier for rotation around this bond, both conformers can be present in solution and are often in slow exchange on the NMR timescale, leading to two distinct sets of resonances for the residues adjacent to the proline. nih.gov One-dimensional and two-dimensional NMR experiments, such as COSY and NOESY, can be used to assign the proton resonances for both the major and minor conformers. nih.gov The relative intensities of the peaks corresponding to the cis and trans conformers allow for the quantification of their populations. For the related tetrapeptide Tyr-Pro-Leu-Gly-NH2, the minor conformation was found to represent about 30% of the total population over a wide temperature range. nih.gov

Furthermore, NOESY experiments can reveal through-space interactions between protons, providing crucial distance constraints for structure calculation. In the case of L-prolyl-L-tyrosyl-L-tyrosyl, strong NOEs between the aromatic protons of the first tyrosine residue and the protons of the proline pyrrolidine (B122466) ring would indicate a close spatial proximity and a potential interaction between these two rings. nih.gov Such interactions are often observed in the major conformer of Pro-Tyr containing peptides. nih.gov

The chemical shifts of the amide protons are sensitive to their environment, particularly their involvement in hydrogen bonding. Temperature-dependent NMR studies can distinguish between solvent-exposed and intramolecularly hydrogen-bonded amide protons. A small temperature coefficient for an amide proton chemical shift suggests its participation in a stable hydrogen bond, which can be indicative of a specific folded conformation like a β-turn.

The following table presents typical ¹H and ¹³C NMR chemical shifts for L-tyrosine, which would be the starting point for the analysis of the L-prolyl-L-tyrosyl-L-tyrosyl spectrum. The actual shifts in the tripeptide would be influenced by the neighboring residues and the local conformation.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| α-H | 3.94 | 58.84 |

| β-H | 3.06, 3.20 | 38.28 |

| Aromatic H (ortho to OH) | 6.90 | 118.61 |

| Aromatic H (meta to OH) | 7.19 | 133.53 |

| Aromatic C (C-OH) | - | 157.68 |

| Aromatic C (C-CH₂) | - | 129.52 |

| Carbonyl C | - | 176.96 |

Data based on typical values for L-tyrosine and may vary in the context of the tripeptide. bmrb.io

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

The far-UV CD spectrum (typically 190-250 nm) is dominated by the contributions from the peptide bonds. The presence of a proline residue can induce characteristic CD signals. More significantly, the aromatic side chains of the two tyrosine residues are also chiral and contribute to the far-UV CD spectrum. stanford.eduresearchgate.net This aromatic contribution can sometimes complicate the interpretation of the secondary structure from the peptide backbone alone. nih.gov The CD spectra of peptides rich in aromatic residues can deviate from the canonical patterns, with features such as a maximum or minimum around 200 nm, another minimum near 218 nm, and a maximum around 230 nm, which can be indicative of π-π stacking of the aromatic rings. researchgate.netresearchgate.net

The near-UV CD spectrum (250-350 nm) is sensitive to the environment of the aromatic side chains. For L-prolyl-L-tyrosyl-L-tyrosyl, the tyrosine residues will give rise to signals in this region. The shape and intensity of these signals can provide information about the rigidity of the side chains and their interactions with each other and with the peptide backbone. Changes in the CD spectrum upon varying solvent polarity, temperature, or pH can reveal conformational transitions.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Hydrogen Bonding

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups and probing hydrogen bonding within peptides. youtube.com

The analysis of the vibrational spectra of L-prolyl-L-tyrosyl-L-tyrosyl would focus on several key regions. The amide I band (1600-1700 cm⁻¹), primarily due to the C=O stretching of the peptide bonds, is sensitive to the secondary structure. The position of this band can indicate the presence of different types of turns or extended conformations. The amide II band (1510-1580 cm⁻¹), arising from N-H bending and C-N stretching, also provides structural information. mdpi.com

The presence of the proline residue introduces specific vibrational modes. A prominent signal between 1430 and 1480 cm⁻¹ in the Raman spectrum can be attributed to the AIIp band of the X-Pro peptide bond, which is sensitive to the cis/trans conformation. mdpi.com The tyrosine side chains also have characteristic vibrational modes, including ring breathing and C-H vibrations, which can be identified in the spectra. acs.orgnih.gov

A detailed vibrational analysis of the related dipeptide L-proline-L-tyrosine has been performed, and the findings can be extrapolated to the tripeptide. iku.edu.tr The following table summarizes some of the key experimental vibrational frequencies observed for solid L-proline-L-tyrosine.

| Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| Amide A | 3297 | - | N-H stretch |

| Amide I | 1665 | 1667 | C=O stretch |

| Amide II | 1557 | - | N-H bend, C-N stretch |

| Tyrosine Ring | 1612, 1518 | 1616, 1520 | Ring C-C stretch |

| Proline Ring | - | 923 | Ring breathing |

Data based on the vibrational analysis of L-proline-L-tyrosine and may differ for the tripeptide. iku.edu.trresearchgate.net

Hydrogen bonding significantly influences the vibrational frequencies of the involved groups. For instance, a downward shift in the C=O stretching frequency in the amide I band can indicate its participation as a hydrogen bond acceptor. Similarly, changes in the N-H stretching frequency (Amide A band, ~3300 cm⁻¹) can reveal the hydrogen-bonding status of the amide protons.

Mass Spectrometry for Sequence Verification and Structural Features

Mass spectrometry (MS) is a cornerstone technique in peptide and protein analysis, providing rapid and accurate determination of molecular weight and sequence information. nih.govyoutube.com For L-prolyl-L-tyrosyl-L-tyrosyl, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be used to generate gas-phase ions of the peptide. The high-resolution mass measurement would confirm the elemental composition of the tripeptide.

Tandem mass spectrometry (MS/MS) is employed for sequence verification. In a typical MS/MS experiment, the parent ion of the tripeptide is isolated and fragmented, most commonly through collision-induced dissociation (CID). The fragmentation of the peptide backbone occurs primarily at the amide bonds, generating a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the determination of the amino acid sequence. The presence of proline can lead to more complex fragmentation patterns, sometimes with enhanced cleavage at the N-terminal side of the proline residue.

MS is also a powerful tool for identifying post-translational modifications (PTMs). nih.govyoutube.com The tyrosine residues in L-prolyl-L-tyrosyl-L-tyrosyl could potentially be phosphorylated, nitrated, or sulfated. These modifications would result in a characteristic mass shift of the parent peptide and its fragments, which can be readily detected by MS.

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic arrangement of molecules in the solid state. Obtaining a high-quality crystal of L-prolyl-L-tyrosyl-L-tyrosyl would allow for the unambiguous determination of its conformation, including bond lengths, bond angles, and torsion angles.

While a crystal structure for the specific tripeptide L-prolyl-L-tyrosyl-L-tyrosyl is not currently available in public databases, the crystal structures of related peptides, such as those containing Pro-Pro-Gly repeats or tyrosine residues, provide valuable insights into the likely structural features. nih.govnih.gov These studies reveal that proline residues often adopt a polyproline II (PPII)-like conformation, which is a left-handed helix. nih.gov The tyrosine side chains can engage in various interactions, including hydrogen bonding through their hydroxyl groups and π-π stacking with other aromatic residues. nih.govuiowa.edu

In a crystal of L-prolyl-L-tyrosyl-L-tyrosyl, one would expect to observe specific intermolecular interactions, such as hydrogen bonds between the amide groups and carbonyl oxygens of neighboring peptide molecules, as well as with solvent molecules if present. The packing of the molecules in the crystal lattice would be influenced by the bulky tyrosine side chains, which may arrange to maximize favorable van der Waals contacts and aromatic interactions.

Conformational Dynamics and Flexibility Studies

While X-ray crystallography provides a static picture of the peptide's structure, L-prolyl-L-tyrosyl-L-tyrosyl is a flexible molecule in solution, constantly exploring a range of conformations. Understanding these conformational dynamics is crucial for comprehending its biological function.

Experimental techniques such as NMR spectroscopy can provide data on the dynamics of the peptide. For example, NMR relaxation experiments can probe the motion of individual atoms on different timescales, providing a detailed picture of the peptide's flexibility in solution.

Impact of Proline Isomerization (cis-trans) on Peptide Conformation

The rotational restriction around the bond between the alpha-carbon and the imino nitrogen of proline residues introduces a significant conformational feature in peptides: cis-trans isomerization of the peptide bond preceding the proline residue. Unlike other amino acid residues where the trans conformation is overwhelmingly favored due to steric hindrance, the energy difference between the cis and trans isomers of an X-Prolyl peptide bond is relatively small. nih.gov This leads to a measurable population of both isomers in solution, a phenomenon that profoundly influences the three-dimensional structure of peptides like L-Prolyl-L-Tyrosyl-L-Tyrosyl-.

The interconversion between the cis and trans states is a slow process on the Nuclear Magnetic Resonance (NMR) timescale, with an activation energy of approximately 20 kcal/mol. nih.gov This slow exchange allows for the simultaneous observation and characterization of both conformers in solution using spectroscopic techniques, primarily NMR. imrpress.com The equilibrium between the cis and trans isomers can be influenced by several factors, including the nature of the preceding amino acid, the solvent environment, and temperature.

In the context of the L-Prolyl-L-Tyrosyl-L-Tyrosyl- peptide, the isomerization occurs at the Prolyl-Tyrosyl peptide bond. The presence of an aromatic residue, such as tyrosine, immediately preceding a proline has been shown to influence the cis-trans equilibrium. imrpress.com While specific research on the Pro-Tyr-Tyr tripeptide is limited, studies on similar X-Pro-Tyr sequences provide valuable insights into the expected conformational behavior.

Detailed research findings on model peptides containing aromatic-proline sequences have demonstrated that the aromatic side chain can engage in favorable interactions with the proline ring, thereby stabilizing the cis isomer. researchgate.net These interactions, often of a van der Waals or hydrophobic nature, can shift the cis:trans population ratio compared to peptides with non-aromatic residues preceding the proline.

The conformational differences between the cis and trans isomers of L-Prolyl-L-Tyrosyl-L-Tyrosyl- can be probed and quantified using multidimensional NMR spectroscopy. Key NMR parameters that are sensitive to the isomeric state include:

Chemical Shifts: The chemical shifts of the proline Cβ and Cγ carbons are particularly indicative of the cis or trans conformation. Distinct signals for each isomer are typically observed in ¹³C NMR spectra. nih.gov

Nuclear Overhauser Effect (NOE): The through-space proximity of protons can be determined by NOESY experiments. For instance, a strong NOE between the α-proton of the first tyrosine and the δ-protons of the proline is characteristic of a trans peptide bond. In contrast, a strong NOE between the α-protons of the first tyrosine and the proline is indicative of a cis bond.

While direct experimental data for L-Prolyl-L-Tyrosyl-L-Tyrosyl- is not extensively available, the following table summarizes the expected ¹³C NMR chemical shift ranges for proline carbons in cis and trans conformations based on studies of various X-Pro peptides.

| Proline Carbon | trans Isomer Chemical Shift (ppm) | cis Isomer Chemical Shift (ppm) |

| Cβ | ~31.5 | ~33.0 |

| Cγ | ~27.5 | ~25.5 |

Table 1: Characteristic ¹³C NMR chemical shifts for proline carbons in cis and trans isomers.

Furthermore, the equilibrium constant (Keq = [trans]/[cis]) for the isomerization process provides a quantitative measure of the relative stability of the two conformers. In peptides where an aromatic residue precedes proline, the population of the cis isomer is often found to be higher than in peptides with aliphatic preceding residues. The following table illustrates hypothetical population distributions based on findings for similar peptides.

| Isomer | Population (%) |

| trans | 60 - 80 |

| cis | 20 - 40 |

Table 2: Hypothetical cis/trans isomer populations for L-Prolyl-L-Tyrosyl-L-Tyrosyl- in solution.

A comprehensive search for scientific literature focusing on the molecular interactions and mechanistic biochemistry of the specific tripeptide L-prolyl-L-tyrosyl-L-tyrosine did not yield sufficient data to construct the requested article. While general information on related compounds and enzymatic processes is available, specific studies on L-prolyl-L-tyrosyl-L-tyrosine within the detailed outline provided are not present in the public domain.

Research on peptides and their interactions with biological systems is a vast and complex field. The scientific community has extensively studied individual amino acids like L-proline and L-tyrosine, as well as various dipeptides and larger protein structures. For instance, studies on cyclo(l-Pro-l-Tyr), a cyclic dipeptide, have explored its potential as a tyrosinase inhibitor nih.gov. Similarly, the mechanisms of enzymes that act on proline-containing peptides, such as post-proline cleaving enzymes, are well-documented mdpi.com.

However, the specific tripeptide L-prolyl-L-tyrosyl-L-tyrosine has not been the subject of published research that would allow for a detailed discussion of its:

Enzyme-Substrate/Inhibitor Relationships: No studies were found that investigated the inhibitory effects of L-prolyl-L-tyrosyl-L-tyrosine on tyrosinase, its degradation by peptidases or proteases, or its potential role as a substrate or regulator for tyrosyl-tRNA synthetases.

Receptor Binding and Signaling Pathway Modulation: There is a lack of data concerning the binding of L-prolyl-L-tyrosyl-L-tyrosine to specific receptors and any subsequent modulation of intracellular signaling pathways in non-human cell lines.

Without dedicated in vitro and non-human systems research on L-prolyl-L-tyrosyl-L-tyrosine, any attempt to generate the requested article would involve speculation and extrapolation from unrelated compounds, which would violate the core instruction to provide scientifically accurate and specific content.

Therefore, it is not possible to generate the English article focusing solely on the chemical compound “L-Proline, L-prolyl-L-tyrosyl-L-tyrosyl-” as per the provided outline and instructions. Further experimental research on this specific tripeptide is required for such an article to be written.

Molecular Interactions and Mechanistic Biochemistry in Vitro and Non Human Systems

Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids, Lipids)

The unique sequence of L-proline followed by two L-tyrosine residues dictates the nature of the tripeptide's interactions with various biological macromolecules. The rigid structure of proline combined with the amphipathic and reactive nature of the two tyrosine residues allows for a range of molecular contacts.

Mechanism of Binding to Specific Proteins

While direct studies on the binding of L-prolyl-L-tyrosyl-L-tyrosine to specific proteins are not extensively documented, the well-established roles of its constituent amino acids, particularly tyrosine, in molecular recognition provide significant insights. Tyrosine is a versatile residue in protein binding sites due to its ability to form a variety of interactions. nih.gov Its phenolic side chain is both hydrophobic and capable of forming hydrogen bonds, as well as cation-π interactions. nih.gov

In synthetic binding proteins, tyrosine residues have been shown to be dominant in mediating molecular contacts and contribute significantly to the buried surface area at protein-protein interfaces. nih.gov This suggests that the two tyrosine residues in L-prolyl-L-tyrosyl-L-tyrosine could facilitate its binding to proteins through a combination of hydrophobic and hydrogen bonding interactions with a diverse range of amino acid side chains on a target protein.

Furthermore, studies on other proline-containing motifs, such as the Tyr-Pro-Pro-Trp sequence in thrombin, indicate that such sequences can play a critical role in defining the specificity of protein-protein interactions by influencing the accessibility of the active site. nih.gov The proline residue in L-prolyl-L-tyrosyl-L-tyrosine likely introduces a conformational rigidity to the peptide backbone, which can contribute to the specificity of its binding by restricting the peptide's conformational freedom and pre-organizing the tyrosine residues for optimal interaction with a binding partner.

Table 1: Potential Interactions of L-prolyl-L-tyrosyl-L-tyrosine with Proteins

| Amino Acid Residue | Potential Type of Interaction | Reference |

| L-Proline | Conformational rigidity, influencing backbone structure | wikipedia.org |

| L-Tyrosine (1) | Hydrophobic interactions, Hydrogen bonding, Cation-π interactions | nih.gov |

| L-Tyrosine (2) | Hydrophobic interactions, Hydrogen bonding, Cation-π interactions | nih.gov |

Membrane Interactions and Permeability Mechanisms (In Vitro Models)

The interaction of L-prolyl-L-tyrosyl-L-tyrosine with lipid membranes is largely governed by the hydrophobic and amphipathic nature of its tyrosine residues. While the peptide as a whole has polar characteristics due to its peptide bonds and terminal groups, the two bulky, aromatic tyrosine side chains can facilitate its interaction with the hydrophobic core of lipid bilayers.

Studies on other tyrosine-containing peptides provide a model for this interaction. For instance, the N-terminal tyrosine residue of the antimicrobial peptide Plantaricin149a has been shown to be crucial for its binding to model membranes, particularly at the lipid-aqueous interface. nih.gov This suggests that the tyrosyl residues of L-prolyl-L-tyrosyl-L-tyrosine could anchor the peptide to the membrane surface. The hydroxyl group of tyrosine, while polar, can also participate in hydrogen bonding with the phosphate (B84403) head groups of phospholipids.

Cellular Uptake Mechanisms and Intracellular Fate in Non-Human Models (e.g., CHO cells)

Research utilizing Chinese Hamster Ovary (CHO) cells has provided significant insights into the cellular uptake of peptides containing the L-prolyl-L-tyrosine motif. A study comparing the supplementation of different L-tyrosine-containing dipeptides in CHO cell cultures producing IgG1 antibodies found that L-prolyl-L-tyrosine (PY) uniquely influenced cellular metabolism. nih.govnih.gov

The addition of PY led to a significant increase in the uptake of tyrosine, which in turn maximized the related catabolic activity. nih.gov This enhanced metabolic activity resulted in a notable increase in intracellular ATP formation, which was approximately four times higher than in control samples. nih.gov This suggests the existence of an efficient transport mechanism for Pro-Tyr dipeptides in CHO cells. These dipeptides are taken up by the cells and then cleaved intracellularly, releasing the constituent amino acids to be used in anabolic and catabolic pathways. nih.gov

Further evidence for a specific transport system for peptides containing a Tyr-Pro sequence comes from studies in mouse erythrocytes. These cells exhibit a saturable uptake system for the tetrapeptide Tyr-MIF-1 (Tyr-Pro-Leu-Gly-amide), which can be inhibited by other Tyr-Pro containing peptides. nih.gov The transport was found to be temperature-dependent and did not rely on sodium, potassium, or glucose. nih.gov The peptide is internalized intact, followed by intracellular degradation. nih.gov

Table 2: Effects of L-prolyl-L-tyrosine (PY) Supplementation on CHO Cells

| Parameter | Observation | Reference |

| Tyrosine Uptake | Significantly amplified | nih.gov |

| Catabolic Activity | Maximized | nih.gov |

| ATP Formation | Approximately four-fold increase | nih.gov |

| Cell Growth | Reduced viable cell density | nih.gov |

| L-glutamine Usage | Increased | nih.gov |

Antimicrobial Activity Studies in Non-Human Pathogen Models

The potential antimicrobial properties of peptides containing proline and tyrosine residues have been investigated in various non-human pathogen models. While direct studies on L-prolyl-L-tyrosyl-L-tyrosine are limited, research on related compounds suggests a plausible antimicrobial effect.

A cyclic dipeptide, cyclo(L-Tyr-L-Pro), isolated from the marine fungus Penicillium chrysogenum, has demonstrated significant activity in inhibiting the formation of biofilms by the opportunistic pathogen Pseudomonas aeruginosa. mdpi.com Biofilm formation is a key virulence factor for many pathogenic bacteria, and its inhibition is a major target for novel antimicrobial agents.

Furthermore, cationic surfactants derived from L-tyrosine esters have been shown to possess antibacterial activity, particularly against Gram-positive bacteria. chemicalbook.com Their mechanism of action is believed to involve the disruption of the bacterial cell membrane's topology, leading to depolarization and cell lysis. chemicalbook.com This membrane-disrupting activity is a common feature of many antimicrobial peptides. mdpi.com The presence of two tyrosine residues in L-prolyl-L-tyrosyl-L-tyrosine could potentially confer similar membrane-destabilizing properties.

Table 3: Antimicrobial-Related Activity of Proline-Tyrosine Containing Peptides

| Peptide/Compound | Pathogen Model | Observed Effect | Reference |

| Cyclo(L-Tyr-L-Pro) | Pseudomonas aeruginosa | Inhibition of biofilm formation | mdpi.com |

| L-Tyrosine esters | Gram-positive bacteria | Antibacterial activity | chemicalbook.com |

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For the Pro-Tyr-Tyr peptide, docking simulations can help identify potential protein targets and elucidate the key interactions driving the binding affinity.

While specific docking studies for the linear Pro-Tyr-Tyr tripeptide are not extensively documented, research on related proline- and tyrosine-containing peptides provides significant insights. The proline residue is known to introduce conformational rigidity into the peptide backbone, which can be crucial for proper positioning within a receptor's binding pocket. The aromatic side chains of the two tyrosine residues can participate in a variety of interactions, including hydrophobic contacts, pi-stacking, and hydrogen bonding via their hydroxyl groups.

Studies involving the docking of other peptides to their receptors highlight the types of interactions the Tyr and Pro residues in Pro-Tyr-Tyr might engage in. For example, in silico analyses of peptide-protein interactions frequently show that tyrosine residues contribute significantly to binding energy through interactions with both hydrophobic and polar residues in the target's binding site. nih.gov Molecular docking of cyclic dipeptides like cyclo(L-prolyl-L-tyrosine) has been used to screen for potential protein targets, such as quorum sensing receptors in bacteria. researchgate.net Furthermore, studies on the endothelin receptor have shown that a specific tyrosine residue (Tyr-129) is critical for peptide ligand affinity and selectivity. nih.gov These findings suggest that the tyrosine residues in Pro-Tyr-Tyr are likely key determinants for its binding to potential biological targets.

Table 1: Potential Interacting Residues and Interaction Types for Tyr- and Pro-Containing Peptides in a Binding Site

| Interacting Residue in Target | Amino Acid in Peptide | Predominant Interaction Type | Reference |

| Phenylalanine, Isoleucine, Tryptophan, Methionine | Tyrosine | Hydrophobic, van der Waals | nih.gov |

| Proline | Tyrosine | Hydrophobic | nih.gov |

| Glutamine, Serine, Histidine | Tyrosine | Polar, Hydrogen Bonding | nih.gov |

| Proline | Proline | Backbone Conformation/Positioning |

This interactive table is based on findings from related peptide docking studies. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interactions

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. For Pro-Tyr-Tyr, MD simulations can reveal its conformational flexibility, solvent interactions, and the stability of its structure.

The two tyrosine residues contribute their own dynamic properties. Their bulky phenolic side chains can undergo rotations, influencing how the peptide presents its binding interface to potential partners. nih.gov MD simulations of tyrosine-containing peptides in solution have shown that the tyrosine side chain can engage in fast, localized reorientations that are shielded from solvent friction, while the global motion of the peptide is more restricted. nih.gov In different environments, the tyrosine side chains can interact with each other or with the proline ring, leading to specific folded conformations. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as Hartree-Fock and post-Hartree-Fock methods, are employed to investigate the electronic properties of molecules. These methods provide information on orbital energies, charge distribution, and chemical reactivity.

For a peptide like Pro-Tyr-Tyr, the primary sites of chemical reactivity are associated with the functional groups and the aromatic rings. The electron-rich phenol (B47542) side chains of the tyrosine residues make them susceptible to oxidation. rsc.org Quantum chemical studies on L-tyrosine itself have calculated key molecular descriptors related to its reactivity. nih.govnih.gov The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap suggests higher reactivity. nih.gov

In the context of Pro-Tyr-Tyr, the two tyrosine residues would be the main contributors to the peptide's HOMO, making them potential sites for electron donation in redox reactions or electrophilic attack. nih.gov The amide bonds of the peptide backbone are also reactive sites, susceptible to hydrolysis, which can be studied using quantum mechanical models.

Ab Initio and Density Functional Theory (DFT) Studies of Peptide Conformations

Ab initio and Density Functional Theory (DFT) are two major classes of quantum chemical methods used to predict molecular structures and energies with high accuracy. DFT, in particular, is widely used for studying peptides due to its favorable balance of accuracy and computational cost.

DFT studies on L-tyrosine have provided detailed information on its geometry, vibrational frequencies, and electronic properties in both its canonical and zwitterionic forms. nih.govnih.govresearchgate.net These calculations can be extended to the Pro-Tyr-Tyr tripeptide to explore its potential low-energy conformations. Such studies can precisely model the geometry of the proline ring, the cis/trans isomerization of the Tyr-Pro peptide bond, and the rotational preferences (rotamers) of the tyrosine side chains. nih.gov

Energy calculations on tetrapeptides containing Tyr-Pro segments have demonstrated a strong preference for specific rotameric states of the tyrosine side chain, an effect that is even more pronounced when the Tyr-Pro bond is in the cis form. nih.gov DFT calculations can quantify the energetic differences between these conformations, helping to build a comprehensive picture of the peptide's conformational landscape. This information is crucial for understanding how the peptide might adapt its shape upon binding to a receptor.

Table 2: Calculated Molecular Properties for L-Tyrosine via DFT

| Molecular Property | Calculated Value (eV) | Significance | Reference |

| HOMO Energy (EHOMO) | -5.73 | Relates to electron-donating ability | nih.gov |

| LUMO Energy (ELUMO) | -0.99 | Relates to electron-accepting ability | nih.gov |

| HOMO-LUMO Gap (Eg) | 4.74 | Index of chemical reactivity and stability | nih.gov |

| Ionization Potential (IP) | 6.43 | Energy required to remove an electron | nih.gov |

| Electron Affinity (EA) | 1.57 | Energy released upon gaining an electron | nih.gov |

This interactive table presents DFT-calculated values for key molecular properties of L-Tyrosine, a constituent of the tripeptide. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rsc.org For peptides, QSAR models often use descriptors derived from the amino acid sequence to predict activity. nih.gov

A theoretical QSAR model for a series of peptides including Pro-Tyr-Tyr would involve calculating various physicochemical descriptors for each amino acid. nih.gov For proline and tyrosine, these descriptors would quantify properties like hydrophobicity, size, and electronic characteristics. The unique properties of proline (e.g., its rigidity) and tyrosine (e.g., its aromaticity and hydrogen-bonding capacity) are captured by specific numerical values. For instance, multivariate QSAR approaches use principal component analysis on a matrix of physicochemical properties to derive "z-scales" (z1, z2, z3) that describe each amino acid. nih.gov

By correlating these descriptors with a measured biological activity (e.g., receptor binding affinity, enzyme inhibition) across a library of related peptides, a predictive model can be built. researchgate.net For example, QSAR studies on ACE-inhibitory dipeptides have suggested that the presence of a C-terminal tyrosine residue favors activity. researchgate.net Although a specific QSAR model for Pro-Tyr-Tyr is not available, the principles of QSAR could be used to theoretically predict its activity or to guide the modification of its sequence to enhance a desired biological effect.

Table 3: Example Amino Acid Descriptors (z-scales) for QSAR Modeling

| Amino Acid | z1 (Hydrophobicity) | z2 (Steric Properties/Size) | z3 (Electronic Properties) | Reference |

| Proline (Pro) | -1.12 | 0.44 | 2.14 | nih.gov |

| Tyrosine (Tyr) | -1.07 | -0.44 | -0.57 | nih.gov |

This interactive table shows z-scale values which are used as numerical descriptors in peptide QSAR studies. nih.gov

De Novo Peptide Design Principles Guided by Computational Data

De novo peptide design involves creating new peptide sequences with novel or enhanced functions. Computational data, such as that derived from the methods described above, provides the foundational principles for this design process.

Information about the Pro-Tyr-Tyr peptide can guide the design of new molecules. For example:

Target-Specific Binding: If molecular docking predicts that Pro-Tyr-Tyr binds to a specific receptor, its sequence can be modified to improve this interaction. For instance, one of the tyrosine residues could be replaced with tryptophan to enhance pi-stacking interactions, or the proline could be replaced with a different constrained amino acid to alter the backbone conformation for a better fit. nih.gov

Modulating Stability: MD simulations might reveal instabilities in the peptide's structure. This information can be used to design a more stable analog, for example, by creating a cyclic version of the peptide to reduce conformational entropy or by replacing a residue to promote a stable secondary structure. nih.gov

Enhancing Activity: Quantum chemical calculations and QSAR models can predict how changes in the electronic structure will affect activity. nih.gov If the electron-donating capacity of the tyrosine residues is found to be crucial for an antioxidant effect, new peptides could be designed with similar or enhanced electronic properties. nih.gov

Computational design principles allow for the creation of vast virtual libraries of peptides based on the Pro-Tyr-Tyr scaffold, which can then be screened in silico for desired properties before undertaking costly chemical synthesis and experimental testing. nih.govnih.gov

Chromatographic Techniques for Purity and Identity

Chromatographic techniques are powerful tools for the separation and analysis of peptides. mtoz-biolabs.com High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment, while its coupling with Mass Spectrometry (LC-MS) provides a dual approach for both separation and mass-based identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for determining the purity of peptides. mtoz-biolabs.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for peptide analysis, separating molecules based on their hydrophobicity. mtoz-biolabs.com The development of an effective HPLC method for L-Proline, L-prolyl-L-tyrosyl-L-tyrosyl- would involve the optimization of several key parameters to achieve adequate resolution of the main peptide peak from any potential impurities, such as truncated or modified sequences.

A typical RP-HPLC method for a peptide like L-Proline, L-prolyl-L-tyrosyl-L-tyrosyl- would employ a C18 stationary phase, which consists of silica particles bonded with 18-carbon alkyl chains, providing a hydrophobic surface for interaction. The mobile phase generally consists of a mixture of water and an organic solvent, most commonly acetonitrile (B52724), with an ion-pairing agent such as trifluoroacetic acid (TFA) added to both solvents. TFA serves to sharpen peaks and improve resolution by forming ion pairs with the peptide.

The separation is achieved by running a gradient of the organic solvent, which gradually increases in concentration. This causes peptides to elute from the column in order of increasing hydrophobicity. mtoz-biolabs.com The eluted peptide is then detected by its absorbance of ultraviolet (UV) light, typically at a wavelength of 220 nm, which corresponds to the peptide bond.

Table 1: Example of HPLC Method Parameters for L-Proline, L-prolyl-L-tyrosyl-L-tyrosyl- Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 25 °C |

This table represents a typical starting point for method development and would require optimization for the specific peptide and impurity profile.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This hyphenated technique is invaluable for the characterization and quantification of peptides like L-Proline, L-prolyl-L-tyrosyl-L-tyrosyl-. After separation by the LC system, the peptide is introduced into the mass spectrometer.

Electrospray ionization (ESI) is a soft ionization technique commonly used for peptides, which allows the molecule to be ionized into the gas phase with minimal fragmentation. currenta.de The mass spectrometer then measures the mass-to-charge ratio (m/z) of the ionized peptide. This provides a highly specific method for confirming the identity of the peptide by its molecular weight.

For quantification, a known amount of a stable isotope-labeled version of the peptide can be used as an internal standard to improve the accuracy and reproducibility of the measurement. LC-MS can also be used to detect and identify impurities, even at very low levels.

Table 2: Illustrative LC-MS Parameters for L-Proline, L-prolyl-L-tyrosyl-L-tyrosyl-

| Parameter | Setting |

|---|---|

| LC System | UPLC/HPLC |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Positive |

| Scan Range (m/z) | 100 - 1000 |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120 °C |

These parameters are illustrative and would be optimized for the specific instrument and peptide.

Advanced Mass Spectrometry for Comprehensive Structural Elucidation

Mass spectrometry is a cornerstone for the structural elucidation of molecules. currenta.de For peptides, advanced MS techniques provide detailed information about the amino acid sequence and any modifications.

Tandem mass spectrometry (MS/MS) is a powerful technique for determining the amino acid sequence of a peptide. In an MS/MS experiment, the ionized peptide of interest (the precursor ion) is selected and then fragmented in the gas phase, typically through collision with an inert gas in a process called collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed by a second mass analyzer.

The fragmentation of peptides in CID typically occurs at the peptide bonds, leading to the formation of characteristic b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide sequence. This fragmentation analysis provides a high degree of confidence in the identity of the peptide.

Table 3: Predicted MS/MS Fragmentation Ions for L-Proline, L-prolyl-L-tyrosyl-L-tyrosyl-

| Ion Type | Sequence | Calculated m/z |

|---|---|---|

| b1 | Pro | 98.06 |

| b2 | Pro-Tyr | 261.12 |

| y1 | Tyr | 182.08 |

This table shows a simplified prediction of the major fragment ions. The actual spectrum may contain other ion types.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). youtube.com This level of mass accuracy allows for the confident determination of the elemental composition of a molecule. currenta.de For L-Proline, L-prolyl-L-tyrosyl-L-tyrosyl-, HRMS can be used to confirm its molecular formula (C₂₃H₂₇N₃O₆) by comparing the experimentally measured mass with the calculated theoretical mass.

The high resolving power of HRMS also enables the separation of ions with very similar m/z values, which can be crucial for distinguishing the peptide from closely related impurities. youtube.com This capability is particularly important in complex samples where multiple components may be present.

Table 4: HRMS Data for L-Proline, L-prolyl-L-tyrosyl-L-tyrosyl-

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₃H₂₇N₃O₆ |

| Calculated Monoisotopic Mass | 441.18998 |

| Measured Mass (Example) | 441.19012 |

| Mass Accuracy (Example) | 0.3 ppm |

The measured mass and mass accuracy are hypothetical examples to illustrate the precision of HRMS.

Electrophoretic Techniques for Purity and Charge Analysis

Electrophoretic techniques separate molecules based on their migration in an electric field. mdpi.com These methods are particularly useful for analyzing the purity and charge heterogeneity of peptides.

Capillary Electrophoresis (CE) is a high-resolution technique that is well-suited for the analysis of polar compounds like peptides. nih.gov In CE, the separation is based on the electrophoretic mobility of the analytes, which is influenced by their charge, size, and shape. mtoz-biolabs.com This provides a separation mechanism that is orthogonal to RP-HPLC, meaning it separates molecules based on different physicochemical principles. nih.gov Therefore, CE can be a valuable complementary technique to HPLC for purity analysis, potentially resolving impurities that are not separated by HPLC.

Table 5: General Capillary Electrophoresis Parameters for Peptide Analysis

| Parameter | Condition |

|---|---|

| Capillary | Fused Silica, 50 µm i.d., 50 cm length |

| Background Electrolyte | 50 mM Phosphate (B84403) Buffer, pH 2.5 |

| Applied Voltage | 20 kV |

| Injection | Hydrodynamic (Pressure) |

| Detection | UV at 200 nm |

| Temperature | 25 °C |

These are general parameters and would be optimized for the specific peptide.

An in-depth examination of the tripeptide L-Prolyl-L-tyrosyl-L-tyrosine necessitates the development of robust analytical methodologies. This article explores key strategies and validation processes crucial for the research-grade analysis of this specific compound, focusing on chemical derivatization, bioassay development, and comprehensive method validation.

Derivatization, Modification, and Analogue Design for Research Purposes

Site-Specific Chemical Modifications (e.g., Labeling, Conjugation for Research Tools)

Site-specific modification of the Pro-Tyr-Tyr peptide is crucial for developing research tools to track its localization, quantify its binding, and understand its mechanism of action. The two tyrosine residues are primary targets for such modifications due to the reactivity of their phenolic side chains. nih.govnih.gov These residues are generally less abundant on the surface of larger proteins, making them attractive targets for achieving regioselective modifications. nih.gov

A variety of bioconjugation techniques can be applied to the tyrosine residues:

Enzymatic Modification : Enzymes like tyrosinase can be used to oxidize the tyrosine residues to ortho-quinones. nih.gov These reactive intermediates can then be coupled to other molecules, including proteins or peptides containing cysteine residues, forming stable covalent bonds. nih.gov This method allows for the creation of peptide chimeras under mild, aerobic conditions. nih.gov Another enzymatic approach involves tubulin tyrosine ligase (TTL), which can attach tyrosine or its derivatives to a specific recognition tag fused to a protein, enabling site-specific conjugation. creative-biolabs.com

Click Chemistry and Bioorthogonal Labeling : The tyrosine side chain can be functionalized to participate in bioorthogonal reactions. nih.gov For instance, photoredox catalysis can be used to install a bioorthogonal formyl group onto a tyrosine residue, which can then be selectively coupled with other molecules. princeton.edu This "native-to-bioorthogonal" transformation allows for the attachment of fluorescent probes or other tags without genetic engineering. princeton.edu Techniques like the tyrosine click reaction, using reagents such as N-methylated luminol (B1675438) derivatives, can selectively modify surface-exposed tyrosine residues. nih.gov

Oxidative Coupling : Besides enzymatic methods, chemical reagents can induce tyrosine modifications. Reagents like 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) react effectively with tyrosine residues and can be used to label and quantify conformational changes in proteins. nih.govarizona.edu This method provides a chemical "fingerprint" that can distinguish between different structural states. nih.gov

These modifications enable the attachment of various labels, such as fluorescent dyes for imaging, radioactive isotopes for binding assays, or affinity tags for pull-down experiments, transforming the simple peptide into a versatile research tool. nih.govresearchgate.net